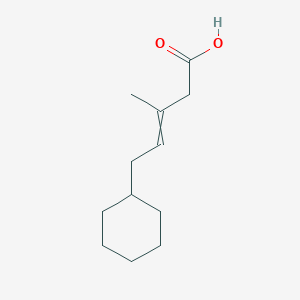
5-Cyclohexyl-3-methylpent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-3-methylpent-3-enoic acid is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclohexyl group attached to a pentenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-methylpent-3-enoic acid typically involves the reaction of cyclohexyl derivatives with appropriate alkenes under controlled conditions. One common method involves the use of Grignard reagents, where cyclohexylmagnesium bromide reacts with 3-methylpent-3-enoic acid chloride to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexyl-3-methylpent-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to saturate the double bond, forming cyclohexyl-3-methylpentanoic acid.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2) to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of cyclohexyl-3-methylpentanoic acid.
Reduction: Formation of cyclohexyl-3-methylpentanoic acid.
Substitution: Formation of halogenated derivatives such as 5-bromo-cyclohexyl-3-methylpent-3-enoic acid.
Applications De Recherche Scientifique
5-Cyclohexyl-3-methylpent-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-3-methylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylacetic acid: Similar structure but lacks the double bond present in 5-Cyclohexyl-3-methylpent-3-enoic acid.
3-Methylpentanoic acid: Similar backbone but lacks the cyclohexyl group.
Cyclohexylpropanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a double bond in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
142286-41-7 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
5-cyclohexyl-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C12H20O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h7,11H,2-6,8-9H2,1H3,(H,13,14) |
Clé InChI |
RMFFDAMYJNJECT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1CCCCC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)

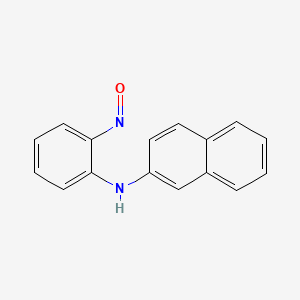

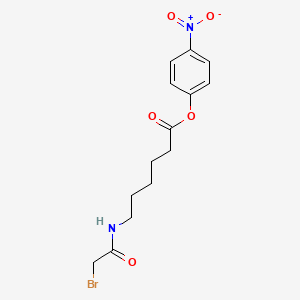
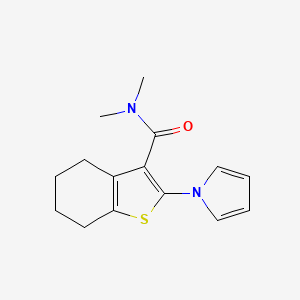

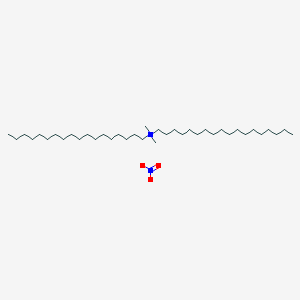
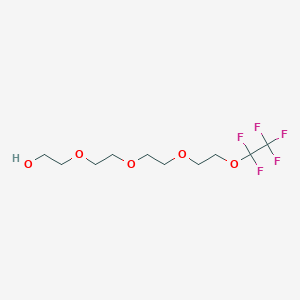
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)

![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
